

Spectroscopic Profile of 7-Acetylindole: A Technical Guide

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Compound of Interest

Compound Name: 1-(1H-indol-7-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-acetylindole (**1-(1H-indol-7-yl)ethanone**), a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for 7-acetylindole in the public domain, this document presents a detailed analysis of a closely related derivative, ethyl 7-acetyl-1H-indole-2-carboxylate. This information serves as a valuable reference for the characterization and synthesis of 7-substituted indole derivatives.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for ethyl 7-acetyl-1H-indole-2-carboxylate. These values provide a strong foundation for predicting the spectral characteristics of the parent compound, 7-acetylindole.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.61	br s	-	1H	NH
7.97	dd	7.9, 1.2	1H	Ar-H
7.64	dd	7.9, 1.2	1H	Ar-H
7.27	t	7.9	1H	Ar-H
7.21	d	1.2	1H	Ar-H
4.41	q	7.1	2H	-OCH ₂ CH ₃
2.75	s	-	3H	-COCH ₃
1.42	t	7.1	3H	-OCH ₂ CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

Chemical Shift (δ) ppm	Assignment
201.7	C=O (acetyl)
162.2	C=O (ester)
135.8	Ar-C
133.5	Ar-C
130.4	Ar-C
129.8	Ar-C
124.2	Ar-C
122.9	Ar-C
119.8	Ar-C
107.8	Ar-C
62.1	-OCH ₂ CH ₃
30.0	-COCH ₃
14.5	-OCH ₂ CH ₃

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

Wavenumber (cm ⁻¹)	Description of Vibration
3285	N-H stretch
2981	C-H stretch (aliphatic)
1700	C=O stretch (ester)
1664	C=O stretch (ketone)
1519	C=C stretch (aromatic)
1241	C-O stretch

Table 4: Mass Spectrometry (MS) Data of Ethyl 7-acetyl-1H-indole-2-carboxylate

m/z	Ion
232.0968	[M+H] ⁺

Technique: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of 7-acetylintole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

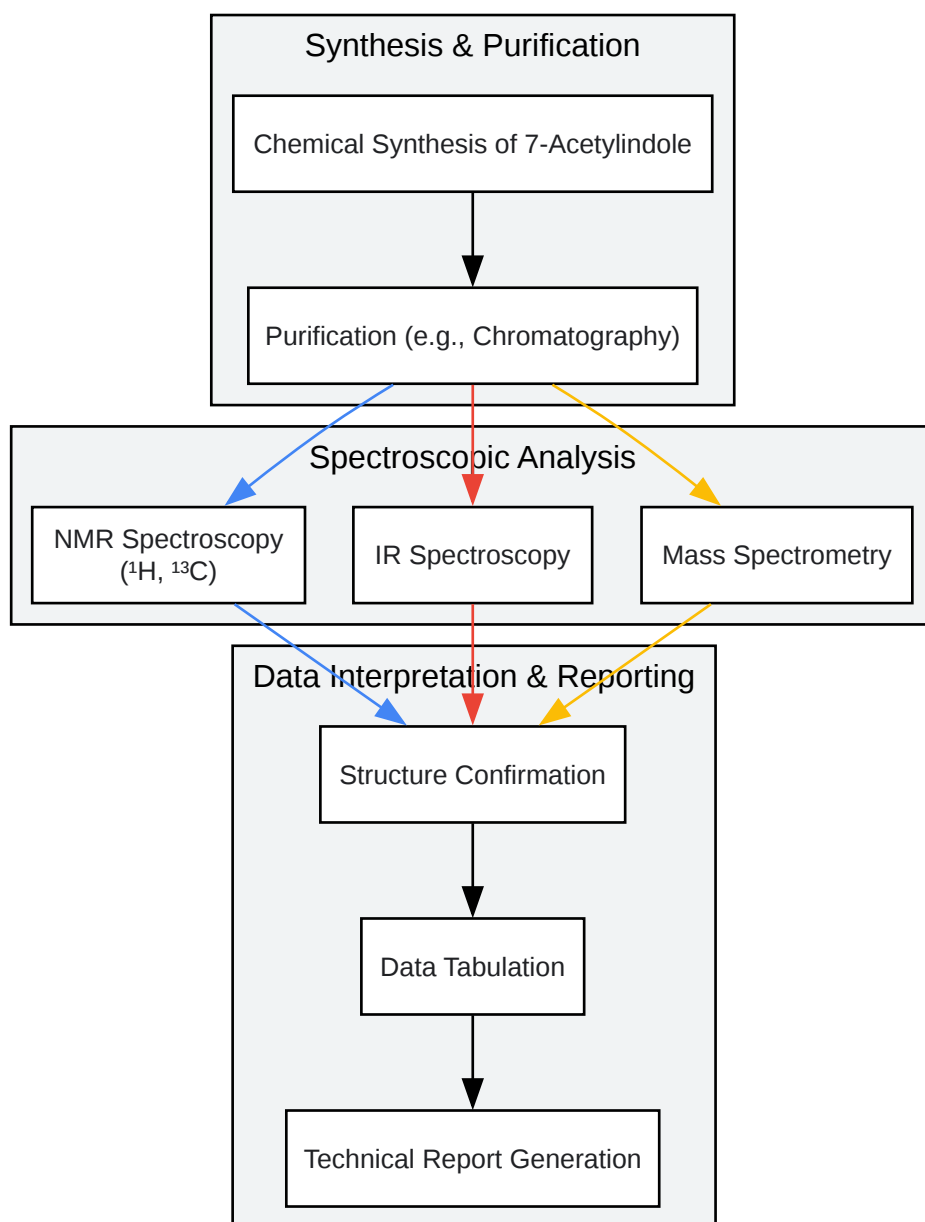
- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Processing:** Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a relevant m/z range.
- **Data Analysis:** Determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$) and compare it with the calculated theoretical mass.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like 7-acetylidole.



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General workflow for spectroscopic analysis.

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